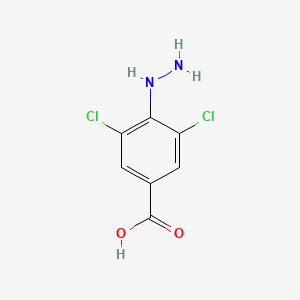

3,5-Dichloro-4-hydrazinylbenzoic acid

Description

Nomenclature and CAS Registration

3,5-Dichloro-4-hydrazinylbenzoic acid operates under the Chemical Abstracts Service registration number 887577-44-8, providing its definitive chemical identification within global databases. The compound maintains several nomenclature variations including "3,5-Dichloro-4-hydrazino-benzoic acid" and "Benzoic acid, 3,5-dichloro-4-hydrazinyl-". The MDL number MFCD07785889 serves as an additional identifier within chemical inventory systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of substituents on the benzene ring. The compound designation reflects the presence of chloro substituents at the meta positions (3 and 5) relative to the carboxylic acid group, with the hydrazinyl functionality positioned para to the carboxyl group. Alternative naming systems occasionally reference this compound as "4-hydrazino-3,5-dichlorobenzoic acid," maintaining equivalent chemical meaning while varying the order of substituent description.

Table 1: Chemical Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 887577-44-8 | |

| MDL Number | MFCD07785889 | |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | |

| Molecular Weight | 221.04 g/mol | |

| SMILES Notation | O=C(O)C1=CC(Cl)=C(NN)C(Cl)=C1 |

Structural Features: Benzoic Acid Backbone with Dichloro and Hydrazinyl Substituents

The molecular structure of this compound builds upon the fundamental benzoic acid framework, incorporating specific substitution patterns that significantly influence its chemical properties. The parent benzoic acid structure, characterized by a benzene ring bearing a carboxylic acid functional group, provides the foundational architecture for this specialized derivative. The benzoic acid backbone contributes to the compound's aromatic stability while the carboxyl group enables various chemical transformations and interactions.

The dichloro substitution pattern positions chlorine atoms at the 3 and 5 carbon positions of the benzene ring, creating a symmetrical halogen arrangement. These chlorine substituents function as electron-withdrawing groups, significantly altering the electronic distribution within the aromatic system. The electron-withdrawing nature of chlorine atoms increases the acidity of the carboxylic acid group while simultaneously reducing the electron density of the benzene ring, particularly affecting positions adjacent to the chlorine atoms.

The hydrazinyl group (-NH-NH₂) at the 4 position introduces significant structural complexity and reactivity potential. This nitrogen-containing functionality represents a unique feature that distinguishes this compound from simpler dichlorobenzoic acid derivatives. The hydrazinyl group exhibits nucleophilic properties and can participate in various chemical reactions including condensation reactions, oxidation processes, and formation of heterocyclic compounds.

Table 2: Structural and Physical Properties

The three-dimensional arrangement of substituents creates specific steric and electronic environments that influence the compound's reactivity and intermolecular interactions. The positioning of chlorine atoms meta to each other and meta to the carboxyl group minimizes steric hindrance while maximizing electronic effects. The hydrazinyl group at the para position relative to the carboxyl group creates a direct electronic communication pathway through the aromatic system, potentially enabling intramolecular interactions or specific reactivity patterns.

Historical Context and Discovery Pathways

The development of this compound derivatives connects to broader historical developments in benzoic acid chemistry and hydrazine-containing compound synthesis. The foundational benzoic acid chemistry traces back to the sixteenth century when the compound was first discovered through dry distillation of gum benzoin, initially described by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. These early investigations established the fundamental chemistry of aromatic carboxylic acids that would later enable more complex derivative synthesis.

The systematic development of chlorinated benzoic acid derivatives emerged during the nineteenth and twentieth centuries as industrial organic chemistry advanced. The synthesis of dichlorobenzoic acids, including the 3,5-dichloro variant, became feasible through controlled chlorination reactions of benzoic acid or its precursors. Modern synthetic approaches to 3,5-dichlorobenzoic acid involve chlorination of benzonitrile followed by hydrolysis, or direct chlorination of benzoic acid under specific conditions, as documented in contemporary patent literature.

Hydrazide and hydrazinyl compound chemistry developed substantially during the twentieth century, particularly following advances in hydrazine synthesis and handling techniques. The enzymatic synthesis of hydrazides represents a significant milestone in this field, with research demonstrating that specific amidases can catalyze hydrazide formation using hydrazine as a substrate. This enzymatic approach offers advantages in terms of selectivity and reaction conditions compared to traditional chemical methods.

The specific combination of dichloro and hydrazinyl functionalities in benzoic acid derivatives represents more recent developments in pharmaceutical and materials chemistry. Current applications focus on the compound's role as an intermediate in drug synthesis and as a research tool for investigating structure-activity relationships in bioactive compounds. The compound's designation as a pharmaceutical impurity indicates its relevance in quality control and analytical chemistry applications within the pharmaceutical industry.

Table 3: Historical Development Timeline

The contemporary synthesis and application of this compound reflects the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. Modern synthetic strategies combine traditional aromatic substitution chemistry with advanced nitrogen chemistry to create compounds with precisely defined structural features. The compound's current status as both a synthetic intermediate and analytical standard demonstrates the continued importance of fundamental aromatic chemistry principles in contemporary chemical research and development.

Structure

2D Structure

Properties

IUPAC Name |

3,5-dichloro-4-hydrazinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(12)13)2-5(9)6(4)11-10/h1-2,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKCSOXIGTELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695269 | |

| Record name | 3,5-Dichloro-4-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887577-44-8 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydrazinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887577-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The preparation of 3,5-dichloro-4-hydrazinylbenzoic acid generally follows these key stages:

- Synthesis of 3,5-dichlorobenzoic acid or related chlorinated intermediates.

- Introduction of the hydrazinyl (-NH-NH2) group at the 4-position via diazotization and substitution reactions.

- Purification and crystallization of the final product.

Preparation of 3,5-Dichlorobenzoic Acid Intermediate

A crucial precursor is 3,5-dichlorobenzoic acid, which can be synthesized by chlorination of benzonitrile or anthranilic acid derivatives under controlled conditions:

Chlorination of Anthranilic Acid : Anthranilic acid is chlorinated using hydrogen peroxide in hydrochloric acid solvent, followed by diazotization with sodium nitrite (NaNO2) in acidic medium. The reaction temperature is maintained between 28–30 °C for chlorination and 80–85 °C for diazotization, using copper sulfate as a catalyst.

Isolation : After diazotization, the reaction mixture undergoes distillation to remove solvents, and the residue is cooled to precipitate 3,5-dichlorobenzoic acid, which is then filtered and dried to obtain the dry product.

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Chlorination | 28–30 °C, 4 hours | Anthranilic acid, HCl, H2O2 | 10% HCl solvent |

| Diazotization | 80–85 °C | NaNO2, CuSO4 catalyst | Slow addition of NaNO2 solution |

| Isolation | Cooling to 20–25 °C, filtration | None | Drying yields pure acid |

Introduction of the Hydrazinyl Group

The key functionalization to obtain the hydrazinyl derivative involves diazotization of the amino group followed by substitution with hydrazine:

Diazotization Reaction : The amino group on the 4-position of 3,5-dichloro-4-aminobenzoic acid is converted to a diazonium salt using sodium nitrite in acidic conditions at low temperature (0–5 °C).

Hydrazine Substitution : The diazonium salt is then reacted with hydrazine hydrate or hydrazine sulfate to replace the diazonium group with a hydrazinyl group, forming this compound.

Catalysts and Solvents : Copper sulfate and hydrochloric acid are commonly used to facilitate the diazotization and substitution reactions.

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Diazotization | 0–5 °C, acidic medium | NaNO2, HCl | Formation of diazonium salt |

| Hydrazine substitution | Room temperature to 50 °C | Hydrazine hydrate or sulfate | Substitution to hydrazinyl group |

| Purification | Recrystallization from toluene | Toluene | Improves purity and yield |

Summary Table of Preparation Methods

Research Findings and Notes

The chlorination and diazotization steps require precise temperature control to avoid side reactions and ensure high selectivity for the 3,5-dichloro substitution pattern.

Use of copper sulfate as a catalyst improves diazotization efficiency and subsequent substitution reactions.

Hydrazine substitution is typically carried out under mild conditions to prevent decomposition of sensitive intermediates.

Recrystallization from toluene is effective for obtaining high purity this compound, which is critical for downstream applications.

Yields reported in related patents and literature for similar compounds range from moderate to high (70–95%), depending on reaction optimization.

Chemical Reactions Analysis

3,5-Dichloro-4-hydrazinylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

DC-HBA has been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with various biological targets, including enzymes involved in tumor growth. Studies have shown that derivatives of hydrazinylbenzoic acids exhibit significant cytotoxicity against a range of cancer cell lines.

Case Study: Inhibition of Cyclin-Dependent Kinases (CDKs)

A notable application of DC-HBA derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Research indicates that specific modifications to the hydrazine moiety enhance the selectivity and potency of these compounds against CDK-related pathways, making them promising candidates for cancer therapy .

| Compound | CDK Inhibition Activity | Reference |

|---|---|---|

| DC-HBA Derivative A | IC50 = 50 nM | |

| DC-HBA Derivative B | IC50 = 30 nM | |

| DC-HBA Derivative C | IC50 = 70 nM |

Agricultural Applications

Herbicide Development

DC-HBA and its derivatives have been explored as potential herbicides. The chlorinated aromatic structure is known to confer herbicidal activity by inhibiting specific biochemical pathways in plants.

Case Study: Herbicidal Efficacy

In field trials, DC-HBA demonstrated effective weed control at concentrations as low as 100 g/ha. The compound's mechanism involves disrupting photosynthesis and growth regulation in target plant species, leading to significant reductions in biomass .

Analytical Chemistry

Buffering Agent in Biological Studies

DC-HBA has been utilized as a non-ionic organic buffering agent in cell culture applications. Its ability to maintain pH levels within a specified range (6-8.5) makes it suitable for various biological assays.

Case Study: pH Stability in Cell Cultures

In experiments assessing the stability of cell cultures, DC-HBA maintained pH levels effectively over extended periods, demonstrating its utility as a buffering agent in biological research settings .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydrazinylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated benzoic acid derivatives significantly impacts their chemical behavior and applications. Below is a comparative analysis of 3,5-Dichloro-4-hydrazinylbenzoic acid with related compounds:

Table 1: Key Properties of this compound and Analogues

*Estimated based on structural analogs.

Structural and Functional Differences

Hydrazinyl Group vs. Hydroxyl/Methyl Groups :

- The hydrazinyl group in this compound provides a reactive site for forming hydrazones, as demonstrated in hydrazone derivatives synthesized from 4-chlorobenzohydrazide and aldehydes . In contrast, hydroxyl (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) or hydroxymethyl groups (e.g., 3,5-Dichloro-4-(hydroxymethyl)benzoic acid) enhance polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .

Halogen Substitution Patterns :

- Compounds like 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) introduce fluorine, which can alter electronic properties and metabolic stability compared to chlorine .

Ester and Amide Derivatives :

- Methyl esters (e.g., Methyl 3,5-dichloro-4-hydroxybenzoate, CAS 3337-59-5) exhibit reduced acidity compared to carboxylic acids, affecting their application in lipophilic environments .

Notes

Data Limitations :

Direct experimental data (e.g., melting points, spectral characterization) for this compound is absent in the evidence, necessitating further research to validate its properties.

References [1] Acta Crystallographica Section E (Hydrazone derivatives) [5] LGC Quality (Hydroxymethyl analog) [6] EnvironmentalChemistry.com (Hydrazide derivative) [7] NIST (3,5-Dichloro-4-hydroxybenzoic acid) [8] CAS 5162-82-3 (Methyl-substituted analog) [9] 960化工网 (Fluoro-hydroxy analog) [11] 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid data

Biological Activity

3,5-Dichloro-4-hydrazinylbenzoic acid (DCHBA) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

DCHBA is a derivative of hydrazinobenzoic acid with two chlorine substituents at positions 3 and 5 on the benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazinobenzoic acids, including DCHBA, exhibit potent anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several hydrazinobenzoic acid derivatives, including DCHBA, against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|---|

| DCHBA | MCF-7 | 23.5 | Apoptosis |

| DCHBA | HCT-116 | 26.0 | Apoptosis |

| Doxorubicin | MCF-7 | 19.7 | Apoptosis |

| Doxorubicin | HCT-116 | 22.6 | Apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. DCHBA showed comparable efficacy to doxorubicin, a standard chemotherapeutic agent. The mechanism of action involved the induction of apoptosis, as evidenced by flow cytometry analysis which demonstrated increased early and late apoptotic cells upon treatment with DCHBA .

Antimicrobial Activity

In addition to its anticancer properties, DCHBA has also been investigated for its antimicrobial activity. Studies have reported that it exhibits significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of DCHBA against drug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that DCHBA is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), showcasing its potential as an antimicrobial agent .

Mechanistic Insights

The biological activities of DCHBA can be attributed to its ability to interact with cellular mechanisms involved in apoptosis and microbial inhibition. The presence of the hydrazine functional group is critical for these interactions.

Apoptosis Induction Mechanism

The induction of apoptosis by DCHBA involves several pathways:

- Activation of Caspases : DCHBA activates caspase enzymes that play essential roles in programmed cell death.

- Mitochondrial Pathway : It influences mitochondrial membrane permeability, leading to cytochrome c release and subsequent apoptosis.

Flow cytometry analysis using Annexin V-FITC/PI staining confirmed these apoptotic effects, indicating a significant increase in early apoptotic cells after treatment with DCHBA .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dichloro-4-hydrazinylbenzoic acid, and how do they compare in terms of yield and safety?

- Methodological Answer : A common approach involves substituting the hydroxyl or methyl group in structurally similar benzoic acid derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid or 3,5-dichloro-4-methylbenzoic acid) with hydrazine. For instance, nucleophilic substitution of 4-chloro derivatives with hydrazine hydrate under reflux in ethanol can yield the target compound. Safety improvements may include using milder conditions (e.g., lower temperatures) and avoiding hazardous reagents like thionyl chloride, as seen in alternative methods for methyl-substituted analogs . Yield optimization often requires controlled stoichiometry and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Deuterated DMSO is preferred for resolving hydrazine (-NH-NH2) protons (δ 8–10 ppm) and aromatic protons influenced by electron-withdrawing substituents. Compare with reference spectra of analogs like 3,5-dichloro-4-hydroxybenzoic acid .

- IR Spectroscopy : Confirm the presence of -COOH (1700–1725 cm⁻¹) and -NH-NH2 (3200–3350 cm⁻¹) groups.

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity. MS in positive ion mode can detect molecular ion peaks (expected m/z ~235 for [M+H]+) .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a precursor for hydrazide-based pharmacophores. Its hydrazine group enables condensation reactions with carbonyl compounds to form hydrazones, which are explored as enzyme inhibitors (e.g., antimicrobial or anticancer targets). For example, derivatives of halogenated benzoic acids have shown activity against tyrosine kinases or bacterial efflux pumps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its hydroxy/methyl analogs?

- Methodological Answer : The hydrazine group’s nucleophilicity and reducing potential differ significantly from hydroxyl or methyl groups. For instance:

- Unexpected By-products : Hydrazine may reduce nitro groups or participate in cyclization during coupling reactions. Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via LC-MS .

- pH Sensitivity : The -NH-NH2 group’s basicity (pKa ~8–10) requires buffered conditions (pH 6–7) to avoid decomposition. Compare with stability studies of 3,5-dichloro-4-hydroxybenzoic acid in aqueous media .

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the hydrazine group with Boc anhydride before electrophilic substitution (e.g., nitration or sulfonation) to direct reactivity to the aromatic ring. Deprotect with TFA/CH₂Cl₂ (1:4) .

- Catalytic Systems : Use Pd/C or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 3,5-dichloro positions. Reference protocols for 3,5-dibromo-4-hydroxybenzoic acid derivatives .

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Compare with known inhibitors like trimethoprim .

- QSAR Models : Train models using descriptors (logP, polar surface area) from analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to predict bioavailability or toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Recrystallize from ethanol/water (1:3) and re-measure melting points (lit. range: 260–265°C for hydroxy analogs). Use DSC for precise thermal analysis .

- Spectral Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with databases (PubChem, NIST) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in aqueous or oxidative conditions?

- Methodological Answer :

- Oxidative Stability : Avoid strong oxidizers (e.g., H₂O₂) to prevent hydrazine group degradation. Use argon/vacuum for reactions requiring heating .

- pH Control : Maintain pH <7 to prevent deprotonation of -COOH, which could destabilize the hydrazine moiety. Use phosphate buffers for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.